sodium 5-(pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylate
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Overview
Description
Sodium 5-(pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylate is a heterocyclic compound featuring a thiadiazole ring fused with a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-(pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-aminopyridine with carbon disulfide and hydrazine hydrate under basic conditions to form the thiadiazole ring . The resulting intermediate is then carboxylated using sodium chloroacetate to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms with altered oxidation states.
Substitution: Substituted derivatives with new functional groups replacing the carboxylate.
Scientific Research Applications
Sodium 5-(pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium 5-(pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carbaldehyde: Exhibits similar biological activities but with different structural features.
Pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones: Another class of compounds with comparable pharmacological properties.
Uniqueness: Sodium 5-(pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylate stands out due to its specific combination of a thiadiazole ring and a pyridine moiety, which imparts unique chemical and biological properties.
Properties
CAS No. |
1201199-06-5 |
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Molecular Formula |
C8H4N3NaO2S |
Molecular Weight |
229.2 |
Purity |
95 |
Origin of Product |
United States |
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